molecular formula C31H38NOP B14899505 2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole

2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole

Cat. No.: B14899505
M. Wt: 471.6 g/mol
InChI Key: RBEWOTLWYMFIPS-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole is a complex organic compound that features a pyrrole ring substituted with a dicyclohexylphosphanyl group and a vinylphenyl group with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Vinylphenyl Group: This step might involve a Heck reaction, where a halogenated phenyl compound reacts with a vinyl group in the presence of a palladium catalyst.

    Attachment of the Dicyclohexylphosphanyl Group: This can be done through a phosphine substitution reaction, where a suitable phosphine reagent reacts with the pyrrole derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the vinyl group.

    Reduction: Reduction reactions might target the vinyl group or the phosphanyl group.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings or the phosphanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Used in the synthesis of advanced materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In catalysis, it might act as a ligand that stabilizes transition states or intermediates. In biological systems, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Diphenylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole: Similar structure but with phenyl groups instead of cyclohexyl groups.

    2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-hydroxyphenyl)vinyl)phenyl)-1H-pyrrole: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of 2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole lies in its specific substitution pattern, which can influence its reactivity, binding properties, and overall functionality in various applications.

Properties

Molecular Formula

C31H38NOP

Molecular Weight

471.6 g/mol

IUPAC Name

dicyclohexyl-[1-[2-[1-(4-methoxyphenyl)ethenyl]phenyl]pyrrol-2-yl]phosphane

InChI

InChI=1S/C31H38NOP/c1-24(25-19-21-26(33-2)22-20-25)29-16-9-10-17-30(29)32-23-11-18-31(32)34(27-12-5-3-6-13-27)28-14-7-4-8-15-28/h9-11,16-23,27-28H,1,3-8,12-15H2,2H3

InChI Key

RBEWOTLWYMFIPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)C2=CC=CC=C2N3C=CC=C3P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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